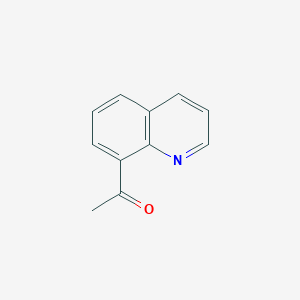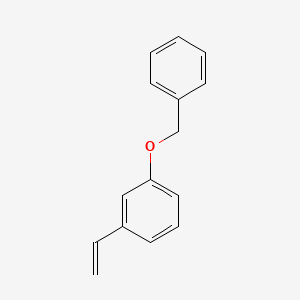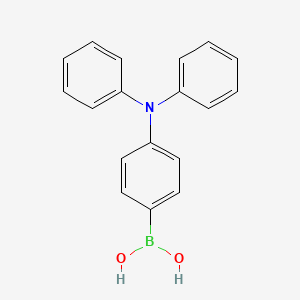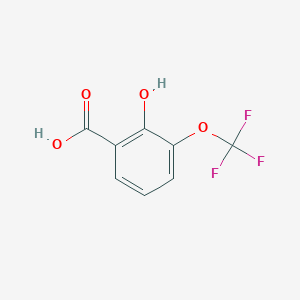
8-乙酰喹啉
概述
描述
8-Acetylquinoline is an organic compound with the molecular formula C11H9NO . It is also known by other names such as 1-(quinolin-8-yl)ethanone and 1-quinolin-8-ylethanone .
Synthesis Analysis
One of the methods for synthesizing 8-Acetylquinoline involves the Leuckart reaction. In this process, the reduction of 8-acetylquinoline oxime with lithium aluminum hydride gives 8-(1-aminoethyl)-1,2-dihydroquinoline .Molecular Structure Analysis
The molecular structure of 8-Acetylquinoline consists of 11 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom. The molecular weight of the compound is 171.19 g/mol .Chemical Reactions Analysis
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .Physical And Chemical Properties Analysis
8-Acetylquinoline has a molecular weight of 171.19 g/mol. It has a XLogP3 value of 1.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has 1 rotatable bond. Its exact mass and monoisotopic mass are both 171.068413911 g/mol. The topological polar surface area of the compound is 30 Ų. It has 13 heavy atoms .科学研究应用
疟疾治疗
8-氨基喹啉,一类与8-乙酰喹啉相关的化合物,在潜伏疟疾的治疗中起着关键作用。这些化合物,包括伯氨喹和他非喹,为科学、临床和公共卫生领域提供了重要见解。它们在转变疟疾治疗实践中发挥了作用,展示了在对抗地方性疟疾方面的希望和挑战(Baird, 2019)。
抗微生物和抗癌活性
与8-乙酰喹啉密切相关的8-羟基喹啉(8-HQ)核具有一系列生物活性,包括抗微生物和抗癌效果。8-HQ衍生物的药理特性已得到广泛研究,许多药物包含了这一类化合物。这些化合物以其在开发高效低毒性治疗剂方面的潜力而闻名(Saadeh, Sweidan, & Mubarak, 2020)。
阿尔茨海默病治疗
在阿尔茨海默病的背景下,包括2-取代的8HQ在内的8-羟基喹啉被提出作为治疗选择。衍生自8-HQ的治疗性PBT2已显示出在动物模型中分解淀粉样斑块和逆转阿尔茨海默表型的潜力。这揭示了这些化合物潜在的神经保护和神经再生效应(Kenche等,2013)。
广泛的药理潜力
8-羟基喹啉衍生物被认为是“特权结构”,因为它们能够与高亲和力结合到各种靶标上。它们具有丰富多样的生物性质,突显了它们在未来治疗应用中的潜力。这包括它们在神经保护、抗癌、抗微生物、抗炎和抗糖尿病活性中的作用(Song et al., 2015)。
作用机制
While the specific mechanism of action for 8-Acetylquinoline is not explicitly stated in the retrieved papers, it is known that many diseases in the human body are caused by the metal ion imbalance or irregular metal metabolism. Compounds like 8-Hydroxyquinoline appear promising therapeutic agents for the treatment of these types of diseases by restoration of the metal ion balance .
安全和危害
未来方向
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor. The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
生化分析
Biochemical Properties
8-Acetylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions are primarily due to the compound’s ability to form stable complexes with metal ions, which are often cofactors for these enzymes . Additionally, 8-Acetylquinoline can bind to proteins, altering their conformation and affecting their function.
Cellular Effects
8-Acetylquinoline influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving kinase enzymes. By inhibiting these pathways, 8-Acetylquinoline can alter gene expression and cellular metabolism . For example, it can downregulate the expression of genes involved in cell proliferation, leading to reduced cell growth. Moreover, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 8-Acetylquinoline involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions . Additionally, 8-Acetylquinoline can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Acetylquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Acetylquinoline is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to 8-Acetylquinoline can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, which may have significant implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 8-Acetylquinoline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of gene expression . At higher doses, 8-Acetylquinoline can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
8-Acetylquinoline is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and its utility as a tool for studying metabolic processes.
Transport and Distribution
The transport and distribution of 8-Acetylquinoline within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, 8-Acetylquinoline can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s cellular effects and its potential therapeutic applications.
Subcellular Localization
8-Acetylquinoline exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the nucleus or mitochondria, through specific targeting signals or post-translational modifications . This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments. Understanding the subcellular localization of 8-Acetylquinoline is critical for elucidating its mechanism of action and potential therapeutic uses.
属性
IUPAC Name |
1-quinolin-8-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCKCOMBWIPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480515 | |
| Record name | 8-ACETYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56234-20-9 | |
| Record name | 8-ACETYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 8-Acetylquinoline undergo photocycloaddition reactions, and if so, what are the products?
A: Yes, 8-Acetylquinoline can participate in photocycloaddition reactions. For instance, when exposed to UV irradiation in benzene, 8-Acetylquinoline reacts with 2-Morpholinopropenenitrile. This reaction yields two main products:
* [2+2] Photocycloaddition: rel-(2R,2aR,8bS)-8b-acetyl-2-morpholino-1,2,2a,8b-tetrahydrocyclobuta[h]quinoline-2-carbonitrile. [] * [4+2] Photocycloaddition: rel-(5R,8R,10R)-8-acetyl-10-morpholino-5,8-ethano-5,8-dihydroquinoline-10-carbonitrile. []
Q2: How can the [4+2] photocycloaddition product of 8-Acetylquinoline and 2-Morpholinopropenenitrile be further modified?
A: The compound rel-(5R,8R,10R)-8-acetyl-10-morpholino-5,8-ethano-5,8-dihydroquinoline-10-carbonitrile, formed via [4+2] photocycloaddition, exhibits interesting reactivity: * Thermal Cleavage: It can be thermally cleaved back into the original reactants, 8-Acetylquinoline and 2-Morpholinopropenenitrile. This reversible reaction has a determined enthalpy (ΔH ≠) of 130.5 ± 8 kJ mol -1 and entropy (ΔS ≠) of 46 ± 3 J mol -1 K -1. [] * Hydrolysis: Hydrolysis of this compound leads to the formation of the tricyclic diketone, rel-(5R,8R)-8-acetyl-5,8-ethano-5,5-dihydroquinolin-10-one. []
Q3: Can 8-Acetylquinoline be used as a precursor for synthesizing other substituted quinoline derivatives?
A: Yes, 8-Acetylquinoline serves as a valuable starting material for synthesizing diverse quinoline derivatives. One example is its use in the synthesis of 8-(1-aminoethyl)quinoline. [] Additionally, a patent describes utilizing 8-Acetylquinoline in the Willgerodt reaction to synthesize 8-quinolineacetic acid. []
Q4: How does incorporating 8-Acetylquinoline into a terpyridine-like ligand affect the photophysical properties of its platinum(II) complex?
A: Incorporating 8-Acetylquinoline into a terpyridine-like ligand, forming 2-(8'-quinolinyl)-1,10-phenanthroline (1), significantly influences the photophysical properties of its platinum(II) complex, [Pt(1)Cl]+, compared to the control complex [Pt(3)Cl]+ (where 3 represents 2-(2'-pyridyl)-1,10-phenanthroline): [] * Absorption: [Pt(1)Cl]+ exhibits higher energy charge-transfer absorption. * Emission: [Pt(1)Cl]+ shows slightly lower energy emission with substantial intra-ligand character. * Excited-state Lifetime: [Pt(1)Cl]+ has a longer excited-state lifetime (310 ns) than [Pt(3)Cl]+ (230 ns) in deoxygenated dichloromethane at room temperature. * Activation Barrier for Quenching: [Pt(1)Cl]+ demonstrates a larger activation barrier for thermally induced quenching compared to [Pt(3)Cl]+.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)





![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)






